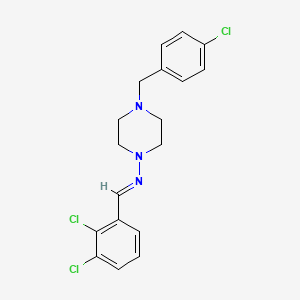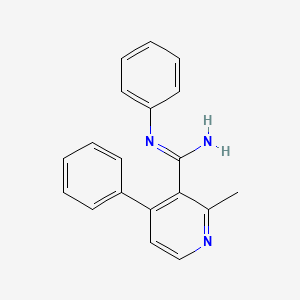
1-(3,4-二甲基苯甲酰基)哌啶
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Synthesis Analysis
The synthesis of related compounds typically involves multi-step chemical reactions utilizing various catalysts and conditions to achieve the desired molecular structure. For example, one study describes the synthesis of piperidine derivatives through a cyclo-condensation process using specific catalysts and conditions (Rajkumar, Kamaraj, & Krishnasamy, 2014)(Rajkumar et al., 2014).
Molecular Structure Analysis
X-ray crystallography and spectroscopic techniques often characterize the molecular structure of piperidine derivatives. These analyses reveal the conformation, bonding, and geometric arrangements of the atoms within the molecules, which are crucial for understanding their chemical behavior (Karczmarzyk & Malinka, 2004)(Karczmarzyk & Malinka, 2004).
Chemical Reactions and Properties
Piperidine derivatives participate in various chemical reactions, demonstrating a range of chemical properties such as reactivity with different reagents, potential for substitution reactions, and the formation of complexes with metals. The structure-activity relationship (SAR) studies help identify how modifications in the molecular structure can influence the chemical properties and biological activity (Shawish et al., 2021)(Shawish et al., 2021).
Physical Properties Analysis
The physical properties, such as melting points, boiling points, solubility in various solvents, and crystal structures, are essential for the practical handling and application of these compounds. These properties can be determined through experimental measurements and are influenced by the molecular structure and intermolecular forces (Naveen et al., 2015)(Naveen et al., 2015).
Chemical Properties Analysis
Chemical properties like acidity/basicity, electrophilicity/nucleophilicity, and stability under various conditions are critical for understanding the reactivity and potential applications of piperidine derivatives. These properties can be inferred from the molecular structure and functional groups present in the compounds (Bauer et al., 1976)(Bauer et al., 1976).
科学研究应用
合成与化学表征
1-(3,4-二甲基苯甲酰基)哌啶是一种在化学合成中具有潜在应用的化合物,其在形成硫氮杂环中的用途已得到探索。利用哌啶-1-硫基氯作为硫转移试剂与二胺反应,展示了该化合物在合成各种杂环结构方面的多功能性。该方法为制备在材料科学、制药和农用化学品中具有潜在应用的化合物开辟了途径(Bryce, 1984)。
生物活性与应用
该化合物的骨架已被改造,以创建一系列5-取代的1,3,4-恶二唑-2-基-4-(哌啶-1-基磺酰基)苄基硫化物,表现出显着的生物活性。对这些合成的衍生物进行酶抑制特性评估,特别是针对丁酰胆碱酯酶 (BChE),并进行分子对接研究,以了解其作为治疗胆碱酯酶功能障碍相关疾病的治疗剂的潜力(Khalid 等,2016)。
分子结构研究
对1-(3,4-二甲基苯甲酰基)哌啶衍生物的进一步研究包括含有吡唑/哌啶/苯胺部分的新 s-三嗪化合物的分子结构研究。通过 X 射线晶体学结合 Hirshfeld 和 DFT 计算进行的详细分析,提供了对这些化合物的分子间相互作用和电子性质的见解。此类研究对于设计和开发具有特定光学、电子或生物性质的新材料至关重要(Shawish 等,2021)。
抗菌和抗肿瘤评估
除了上述应用外,1-(3,4-二甲基苯甲酰基)哌啶衍生物已被合成并评估其抗菌活性。对各种细菌菌株表现出显着活性的化合物突出了这些衍生物在开发新的抗菌剂中的潜力。此外,这些化合物的抗肿瘤评估表明它们在癌症研究中的适用性,为进一步研究其作用机制和潜在治疗用途奠定了基础(Rajkumar 等,2014)。
作用机制
安全和危害
未来方向
Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry. Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .
属性
IUPAC Name |
(3,4-dimethylphenyl)-piperidin-1-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO/c1-11-6-7-13(10-12(11)2)14(16)15-8-4-3-5-9-15/h6-7,10H,3-5,8-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZSZVSREDOZENF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)N2CCCCC2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(2,3-dihydro-1H-inden-1-yl)-N-{[3-(2-pyrimidinyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide](/img/structure/B5548271.png)
![N-[2-(4-chloro-1H-pyrazol-1-yl)ethyl]-2-(2,3-dihydro-1H-inden-1-yl)acetamide](/img/structure/B5548274.png)
![3-(4-methoxyphenyl)-N-[3-(4-methyl-1,3-thiazol-5-yl)propyl]-1H-pyrazole-5-carboxamide](/img/structure/B5548279.png)
![N-[2-hydroxy-1,1-bis(hydroxymethyl)ethyl]-3,4-dimethoxybenzamide](/img/structure/B5548285.png)

![3-[(4-bromo-1H-pyrazol-1-yl)carbonyl]-2H-chromen-2-one](/img/structure/B5548298.png)
![2-{4-[(4-methyl-1-piperidinyl)carbonyl]phenoxy}pyrimidine](/img/structure/B5548302.png)
![2-(3-fluorophenyl)-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione](/img/structure/B5548317.png)
![8-{[rel-(1R,2R,3S,4S)-3-aminobicyclo[2.2.1]hept-2-yl]carbonyl}-3-methyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one hydrochloride](/img/structure/B5548321.png)
![5-{2-[4-(2-furoyl)-1,4-diazepan-1-yl]-2-oxoethyl}-1,3-dimethyl-2,4-imidazolidinedione](/img/structure/B5548327.png)
![4-[(5-ethyl-2,3-dimethylpyrazolo[1,5-a]pyrimidin-7-yl)amino]-1-(2-methoxyethyl)pyrrolidin-2-one](/img/structure/B5548344.png)


